molecular formula C19H18O7 B1223012 Chrysoobtusin CAS No. 70588-06-6

Chrysoobtusin

Cat. No. B1223012
CAS RN: 70588-06-6
M. Wt: 358.3 g/mol
InChI Key: ZMDXTRSTKHTSCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chrysin's synthesis involves natural extraction from various sources or chemical synthesis to obtain its derivatives for enhanced pharmacological use. The synthesis of chrysin derivatives, such as those containing 2-mercaptopyridine or 5-(trifluoromethyl)-2-mercaptopyridine moieties, showcases the compound's versatility and potential for modification to increase its biological activity. These processes involve reactions between bromides and mercaptopyridine compounds, demonstrating the compound's structural flexibility and applicability in drug development (Valdez-Calderón et al., 2016).

Molecular Structure Analysis

Chrysin's molecular structure is characterized by two phenyl rings (A and B) and a heterocyclic ring (C), which is a common structure among flavonoids. This structure is crucial for its biological activities, and modifications to this basic structure have been shown to affect its pharmacological properties. The relationship between the pharmacological properties and structure-activity of chrysin derivatives has been extensively studied, revealing that modifications in the rings can possess various degrees of biological activities (Yang Li et al., 2019).

Chemical Reactions and Properties

Chrysin undergoes various chemical reactions that modify its structure and enhance its biological properties. For instance, the synthesis of glycosylated chrysin derivatives introduces glucose to chrysin's 7-OH, showing a simple pathway to modify its solubility and biological activity. This modification approach highlights the potential for developing more effective chrysin-based treatments through chemical modifications (Fan Xiao-fe, 2013).

Physical Properties Analysis

The physical properties of chrysin and its derivatives, such as solubility and crystallinity, significantly influence their biological efficacy and application. Cocrystals of chrysin, for instance, have been developed to improve its solubility, dissolution profile, and bioavailability. These advancements in understanding and manipulating the physical properties of chrysin open avenues for its increased use in pharmacological applications (Chadha et al., 2017).

Scientific Research Applications

Chemical Properties and Structural Analysis

  • Structural Analysis : Chrysoobtusin, identified in plants like Cassia tora L., exhibits a nearly planar anthraquinone ring system, with intra- and intermolecular hydrogen bonds contributing to its stability. It also demonstrates weak π–π stacking interactions (Zhu, Zhao, & Yu, 2008).

Therapeutic Applications

  • Anticancer Effects : Chrysoobtusin has shown potential anticancer effects, particularly in breast, thyroid, and uterine colon cancer. This is attributed to its anti-inflammatory, antioxidant, and antitumor activities, which are explored in nanotechnology applications for precise usage (Kultz, Rozisca, & Camargo, 2019).
  • Mechanism in Cancer Cell Suppression : The compound suppresses cyclooxygenase-2 (COX-2) expression and nuclear factor for IL-6 (NF-IL6) DNA-binding activity, providing insights into its anti-inflammatory and anticarcinogenic properties (Woo et al., 2005).
  • Pharmacological Properties : Chrysoobtusin’s diverse structure contributes to its antioxidant, disease prevention, and treatment of various degenerative disorders (Naz et al., 2019).

Molecular Mechanisms and Cellular Impact

  • Biological Activities : It exhibits a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties. Studies have also explored its bioavailability and molecular action through structural binding relationships (Mani & Natesan, 2018).
  • Apoptotic Induction in Cancer Cells : It induces apoptosis in prostate cancer cells through mitochondrial-mediated apoptosis and ER stress, affecting cell proliferation pathways (Ryu et al., 2017).

Chrysoobtusin in Disease Treatment and Prevention

  • Chemopreventive and Therapeutic Potential : Notable for its low toxicity and diverse antitumor activities, chrysoobtusin is a promising candidate in cancer therapy, affecting cell cycle, angiogenesis, and metastasis (Kasala et al., 2015).
  • Hepatoprotective Efficacy : Demonstrates protective effects against liver toxicity, affecting enzymes and reducing oxidative stress (Pushpavalli et al., 2010).

Other Research Insights

  • Caspase Activation and Inhibition in Leukemia : Chrysoobtusin mediates apoptosis in human leukemia cells through caspase activation and Akt inhibition, offering insights for hematological malignancy treatments (Woo et al., 2004).
  • Sensitizing Cancer Cells to Treatment : Enhances the sensitivity of human cancer cells to tumor necrosis factor-alpha-induced apoptosis by inhibiting NF-kappaB activation (Li et al., 2010).

Safety And Hazards

Chrysoobtusin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or swallowing, immediate medical attention is required .

properties

IUPAC Name

2-hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7/c1-8-6-9-12(18(25-4)14(8)20)16(22)13-10(15(9)21)7-11(23-2)17(24-3)19(13)26-5/h6-7,20H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDXTRSTKHTSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220870
Record name 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chrysoobtusin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Chrysoobtusin

CAS RN

70588-06-6
Record name Chrysoobtusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70588-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chrysoobtusin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

219 - 220 °C
Record name Chrysoobtusin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
W Zhang, P Wang, Y Wang, Q Wang… - Biomedical …, 2014 - Wiley Online Library
A sensitive and reliable ultra‐high‐performance liquid chromatography–electrospray ionization–tandem mass spectrometry (UHPLC‐MS/MS) method was developed and validated for …
HS Yun-Choi, JH Kim, M Takido - Journal of natural products, 1990 - ACS Publications
… Moreover, compound 15 (gluco-chrysoobtusin), which is an analogue of 12 whose three hydroxyl groups are fully substituted by either methoxyl or 0-glycosidyl functions, was found to …
Number of citations: 77 pubs.acs.org
B Yang, L Xie, S Peng, K Sun, J Jin… - Journal of separation …, 2019 - Wiley Online Library
In China, Semen Cassiae has long been used to protect liver, brighten eyes, and relieve constipation. Prepared Semen Cassiae is produced from raw Semen Cassiae by processing, …
SK Upadhyaya, V Singh - Proceedings: Plant Sciences, 1986 - Springer
… Obtusin, obtusifolin and stigmasterol are confined only toCassia obtusifolia and chrysoobtusin toCassia tora. They also differ in their amino acid constituents. Cyotine y-hydroxyarginine …
Number of citations: 17 link.springer.com
F Yang, Y Zou, C Li, J Li, Y Zang, X Peng, J Wang… - Food & Function, 2022 - pubs.rsc.org
… mol −1 , while For chrysoobtusin, which had the lowest binding … hydroxyl group at C6 of chrysoobtusin, whereas the VAL576, … with the methyl group of chrysoobtusin. This exhibited the …
Number of citations: 3 pubs.rsc.org
L Crawford, GM McDonald… - Journal of agricultural and …, 1990 - ACS Publications
… An unknown anthraquinone of molecular weight 284 (HI) and a mixture of the higher weight obtusin, chrysoobtusin, and auriantoobtusin (K) were also found. Rhein, reported to be in …
Number of citations: 55 pubs.acs.org
LC Zhu, ZG Zhao, SJ Yu - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C19H18O7, also known as chrysoobtusin, was isolated from Cassia tora L. (Leguminosae). The anthraquinone ring system is almost planar, the dihedral angle …
Number of citations: 11 scripts.iucr.org
W Zhang, Y Wang, Q Wang, W Yang… - Journal of separation …, 2012 - Wiley Online Library
… Negative-mode ESI was found to be sensitive for most of compounds, however, some targets such as torachrysone glucosides, 2-gluco-chrysoobtusin, and chryso-obtusin are only …
N Zhang, F Lv, H Xiao, B Yi, M Shao, J Yao… - … of Pharmaceutical and …, 2023 - Elsevier
Background Shouhui Tongbian capsule (SHTB) has been widely used for the treatment of constipation. There are few studies on SHTB at present. The current study aimed to explore …
Number of citations: 0 www.sciencedirect.com
T Muraoka, D Imahori, R Miyagi, N Shinohara… - Available at SSRN … - papers.ssrn.com
… Thirteen anthraquinones were isolated and identified, of which six—chrysoobtusin, emodin, 1-O-methyl-2-methoxychrysophanol, 7-O-methylobtusin, chrysophanol, and physcion—…
Number of citations: 0 papers.ssrn.com

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